molecular formula C24H18F3NO4 B2408603 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 678991-02-1

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2408603
CAS No.: 678991-02-1
M. Wt: 441.406
InChI Key: DMTFGKGIANTPRI-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected α-amino acid derivative featuring a 2-(trifluoromethyl)phenyl substituent at the α-carbon. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The trifluoromethyl (CF₃) group at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing reactivity, solubility, and conformational stability in peptide chains .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTFGKGIANTPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid, often referred to as Fmoc-Deg-OH, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Chemical Formula : C21H23F3N2O4
  • Molecular Weight : 396.41 g/mol
  • CAS Number : 218926-46-6
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is commonly used in peptide synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of other compounds.
  • Cell Signaling Modulation : The trifluoromethyl group may enhance lipophilicity, allowing the compound to interact with lipid membranes and modulate signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.
  • Antimicrobial Properties : There is evidence suggesting that similar compounds exhibit antimicrobial activity, indicating potential applications in treating infections.

Biological Activity Data

Activity TypeObservationsReferences
Enzyme InhibitionIC50 values indicate significant inhibition of metabolic enzymes.
Cell ProliferationIn vitro assays show modulation of cell growth in cancer cell lines.
Antimicrobial EffectsExhibits inhibitory effects against a range of bacterial strains.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various Fmoc derivatives on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. The results indicated that the compound significantly inhibited DHODH activity at concentrations as low as 10 µM, suggesting its potential as an immunosuppressive agent in autoimmune diseases.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of related compounds demonstrated that the trifluoromethyl substitution enhances antibacterial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Research
Recent studies have highlighted the potential of fluorinated compounds in antiviral drug development. Specifically, the incorporation of trifluoromethyl groups has been shown to enhance biological activity and metabolic stability. For instance, derivatives of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) have been utilized in the synthesis of inhibitors targeting viral proteases, such as those involved in the SARS-CoV-1 virus. These inhibitors demonstrate promising efficacy against viral replication pathways, making them candidates for further development in antiviral therapies .

1.2 Cancer Therapeutics
The compound's structure allows it to interact with various biological targets, including enzymes involved in cancer progression. Research indicates that Fmoc derivatives can serve as effective inhibitors of certain kinases and proteases that are overexpressed in cancer cells. The trifluoromethyl moiety contributes to enhanced binding affinity and selectivity, which are critical for reducing side effects in cancer treatments .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected amino acids are fundamental in solid-phase peptide synthesis due to their stability under basic conditions and ease of removal under acidic conditions. The use of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid as a building block allows for the efficient assembly of complex peptide sequences with high purity and yield. This application is particularly valuable in producing therapeutic peptides and protein mimetics .

2.2 Modification of Peptides
The trifluoromethyl group enhances the lipophilicity and metabolic stability of peptides, which can improve their pharmacokinetic properties. Researchers have employed this compound to modify existing peptides, leading to improved bioavailability and target specificity .

Biochemical Tools

3.1 Probes for Biological Studies
The unique structural features of this compound make it an excellent candidate for use as a biochemical probe in cellular studies. Its ability to selectively bind to specific proteins allows researchers to study protein interactions and functions within living cells .

3.2 Enzyme Inhibitors
This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of amino acid transporters and other metabolic pathways. Its design facilitates targeted inhibition, making it a valuable tool for studying enzyme kinetics and mechanisms .

Case Studies

StudyFocusFindings
Synthesis of Antiviral Agents Development of protease inhibitorsDemonstrated effectiveness against SARS-CoV-1 with high selectivity .
Peptide Therapeutics Modification for enhanced stabilityImproved pharmacokinetics observed in modified peptides .
Biochemical Probing Protein interaction studiesEnabled selective targeting of proteins involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylphenyl Substitution

a. 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic Acid
  • Molecular Formula: C₂₄H₁₈F₃NO₄ (identical to target compound) .
  • Key Differences : The CF₃ group at the meta position reduces steric hindrance compared to the ortho-substituted analogue. Predicted pKa = 3.24, suggesting marginally higher acidity than the ortho isomer due to reduced resonance stabilization .
  • Applications : Meta-substitution may improve solubility in polar solvents, beneficial for SPPS in aqueous environments.
b. 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic Acid
  • Molecular Formula: C₂₄H₁₈F₃NO₄ .
  • Key Differences : The CF₃ group at the para position maximizes electronic effects, enhancing electron withdrawal and stabilizing negative charges. This isomer is likely more reactive in coupling reactions due to reduced steric interference.

Table 1 : Comparison of Trifluoromethylphenyl Isomers

Property Ortho-CF₃ (Target) Meta-CF₃ Para-CF₃
Predicted pKa Not reported 3.24 Not reported
Steric Hindrance High Moderate Low
Electron Effects Moderate EWG* Moderate EWG Strong EWG

*EWG = Electron-Withdrawing Group

Substituent Variations in Analogous Fmoc-Protected Amino Acids

a. 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-mesitylacetic Acid
  • Structure : Contains a mesityl (2,4,6-trimethylphenyl) group.
  • Synthesis : Achieved via bismuth- or iron-catalyzed three-component reactions (45–85% yield) .
  • Key Features: The bulky mesityl group impedes racemization during peptide coupling but reduces solubility in non-polar solvents.
b. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
  • Structure : Features an ortho-methylphenyl (o-tolyl) group.
  • Molecular Weight : 401.45 g/mol .
  • Applications : The methyl group enhances lipophilicity, favoring membrane permeability in cell-penetrating peptides.

Table 2 : Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Property
Target Compound 2-CF₃-phenyl 457.41 High steric hindrance
2-Mesitylacetic Acid 2,4,6-Trimethylphenyl 416.2 Extreme bulk
(S)-o-Tolylpropanoic Acid 2-Methylphenyl 401.45 Enhanced lipophilicity

Functional Group Modifications

a. 2-[(Cyanomethyl)(Fmoc)amino]acetic Acid
  • Structure: Incorporates a cyanomethyl group.
  • Molecular Formula : C₁₉H₁₆N₂O₄ .
  • Applications : The nitrile group enables click chemistry modifications, useful for post-synthetic functionalization of peptides.
b. 2-(4,4-Difluorocyclohexyl)-2-(Fmoc-amino)acetic Acid
  • Structure : Features a difluorocyclohexyl group.
  • Molecular Weight : ~431.47 g/mol .
  • Key Features : The cyclohexyl ring enhances conformational rigidity, while fluorine atoms improve metabolic stability.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Coupling Reactions : Use of Fmoc-Cl in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with bases like N-ethyl-N,N-diisopropylamine (DIPEA) to protect the amine group .
  • Solid-Phase Synthesis : NovaSyn TGR resin is often used for peptide chain elongation. The trifluoromethylphenyl group is introduced via coupling with activated esters (e.g., HATU/DMAP) under controlled temperatures (-10–20°C) to minimize racemization .
  • Deprotection : Fmoc removal with 20% piperidine in DMF, monitored by UV absorption at 301 nm .

Q. How is purity assessed for this compound?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities .
  • MALDI-TOF Mass Spectrometry : Confirms molecular weight accuracy (e.g., expected [M+H]+ ion) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify structural integrity, with 13C^{13}\text{C} NMR resolving trifluoromethyl group integration .

Q. What safety precautions are essential during handling?

Based on analogous Fmoc-protected compounds:

  • PPE : Gloves (nitrile), safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 acute toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

  • Chiral Residues : Use (S)-configured starting materials to preserve stereochemistry at the α-carbon .
  • Low-Temperature Coupling : Reactions at -10°C reduce racemization during trifluoromethylphenyl group introduction .
  • Chiral HPLC : Post-synthesis analysis with chiral stationary phases (e.g., Chiralpak IA) to detect enantiomeric excess .

Q. What strategies optimize coupling efficiency for the trifluoromethylphenyl group?

  • Activation Reagents : HATU or PyBOP in DMF enhance carboxylate activation, improving yields to >85% .
  • Solvent Effects : Anhydrous DCM minimizes side reactions compared to polar aprotic solvents .
  • Resin Swelling : Pre-swelling resins (e.g., Wang resin) in DCM for 1 hour ensures uniform reaction access .

Q. How are conflicting NMR data resolved during characterization?

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^{1}\text{H}-13C^{13}\text{C} signals to confirm connectivity, especially for overlapping trifluoromethylphenyl protons .
  • Decoupling Experiments : 19F^{19}\text{F}-decoupled 1H^{1}\text{H} NMR clarifies splitting patterns near the CF3_3 group .
  • Reference Comparisons : Align chemical shifts with structurally similar Fmoc-amino acids (e.g., δ 4.3–4.5 ppm for Fmoc α-protons) .

Q. What solvent choices stabilize this compound during prolonged reactions?

  • Avoid Protic Solvents : Methanol or water may hydrolyze the Fmoc group; anhydrous DCM or THF is preferred .
  • Temperature Control : Storage at -20°C in amber vials prevents decomposition under light or heat .

Q. How do computational methods aid in derivative design?

  • Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • DFT Calculations : Optimize trifluoromethyl group orientation to enhance binding affinity or metabolic stability .

Data Contradiction and Troubleshooting

Q. How are unexpected byproducts addressed during synthesis?

  • Byproduct Identification : LC-MS detects truncated peptides or deprotected intermediates; adjust coupling times or reagent stoichiometry .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC isolates the target compound .

Q. Why might Fmoc-deprotection kinetics vary across batches?

  • Piperidine Purity : Degraded piperidine (stored >6 months) slows deprotection; use fresh 20% solutions .
  • Resin Loading : Overloaded resins reduce reagent penetration, leading to incomplete reactions .

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